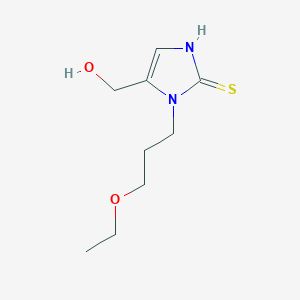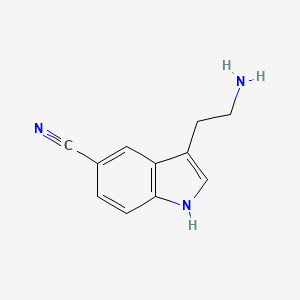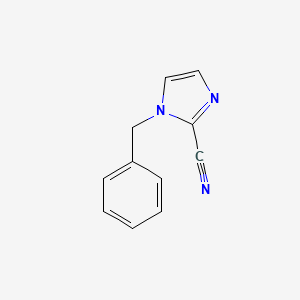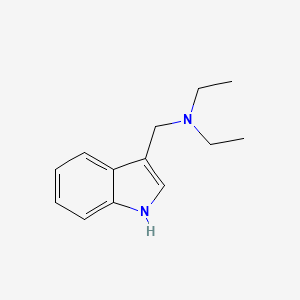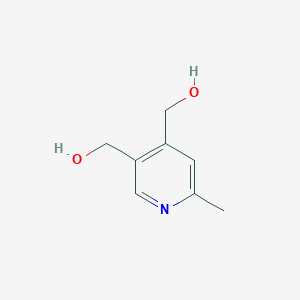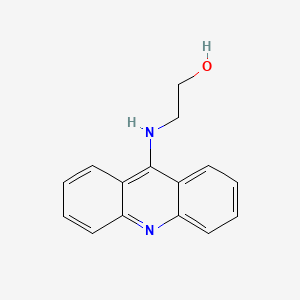
6-(Piperazin-1-yl)quinoline
Overview
Description
6-(Piperazin-1-yl)quinoline is a chemical compound . It is a subclass of chemical compounds and has a mass of 213.2788 dalton .
Synthesis Analysis
The synthesis of 2-(piperazin-1-yl)quinolines derivatives involves various chemical reactions including acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Scientific Research Applications
Antimicrobial Applications
6-(Piperazin-1-yl)quinoline derivatives have shown potential as antimicrobial agents. For instance, a study synthesized derivatives of this compound and found significant antibacterial and weak antifungal activities, with in vivo antibacterial activity against Escherichia coli being particularly notable (Natesh Rameshkumar et al., 2003). Additionally, novel fluoroquinolones derived from 6-(Piperazin-1-yl)quinoline demonstrated in vivo activity against Mycobacterium tuberculosis (A. Shindikar & C. Viswanathan, 2005).
Anticancer Research
In the realm of cancer research, 6-(Piperazin-1-yl)quinoline derivatives have been investigated for their anticancer properties. Some derivatives have shown to inhibit the proliferation of various human cancer cells at nanomolar concentrations, suggesting potential as anticancer drugs (Y. Lee et al., 2012). Another study synthesized chromene and quinoline conjugates that exhibited anti-proliferative activities against human breast cancer cell lines (I. Parveen et al., 2017).
Antimalarial
ApplicationsThe compound has been explored for its potential in treating malaria. A study focused on synthesizing 7-chloro-4-(piperazin-1-yl)quinoline derivatives, which were evaluated for their antimalarial activity against Plasmodium falciparum. Some compounds in this series were found to be more potent than the standard drug Quinine (A. Mahajan & T. Chundawat, 2021).
Mechanism of Action
properties
IUPAC Name |
6-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-11-10-12(3-4-13(11)15-5-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERABICDXLVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734437 | |
| Record name | 6-(Piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
468094-05-5 | |
| Record name | 6-(Piperazin-1-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



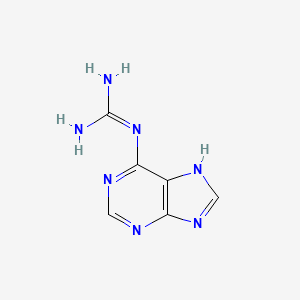
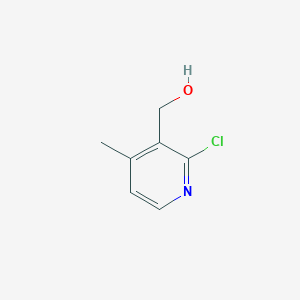
![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)
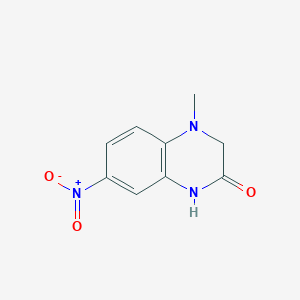


![N'-[(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B3352299.png)
